FRG8701
Overview
Description
Preparation Methods
The synthesis of FRG8701 involves several steps, including the reaction of specific reagents under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
FRG8701 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
FRG8701 has a wide range of scientific research applications, including:
Biology: Investigated for its role in inhibiting histamine receptors and its potential therapeutic effects.
Medicine: Explored for its potential use in treating conditions like gastric ulcers and other gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
FRG8701 exerts its effects by antagonizing histamine H2-receptors. This inhibition prevents the binding of histamine to these receptors, thereby reducing gastric acid secretion and protecting the gastrointestinal tract from damage. The molecular targets and pathways involved include the histamine H2-receptors and associated signaling pathways .
Comparison with Similar Compounds
FRG8701 is unique compared to other histamine H2-receptor antagonists due to its higher potency and efficacy. Similar compounds include:
Famotidine: Another histamine H2-receptor antagonist with a similar mechanism of action but lower potency.
Cimetidine: A histamine H2-receptor antagonist with a broader range of effects but also lower potency compared to this compound.
This compound stands out due to its higher inhibitory potency and greater protective effects on the gastrointestinal tract .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLUMUDDKHJJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910747 | |
Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108498-50-6 | |
Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108498-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Frg 8701 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108498506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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